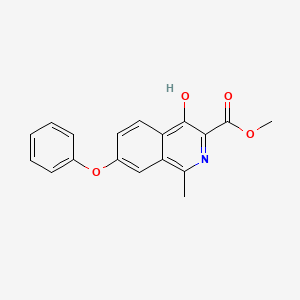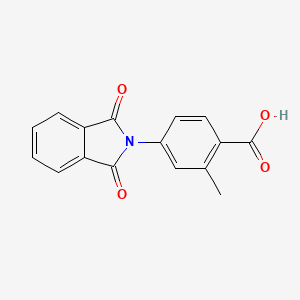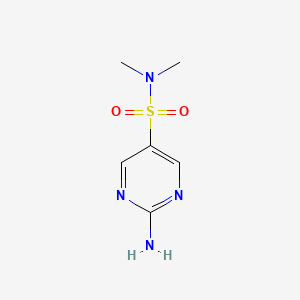
4-hydroxy-1-méthyl-7-phénoxyisoquinoléine-3-carboxylate de méthyle
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate” involves a multistep process. This includes the condensation of 1-methyl-3-nitro-4-propenylbenzene with 4-hydroxyphenylacetic acid, followed by reduction and esterification.
Molecular Structure Analysis
The molecular structure of “Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate” is represented by the InChI code 1S/C18H15NO4/c1-11-15-10-13 (23-12-6-4-3-5-7-12)8-9-14 (15)17 (20)16 (19-11)18 (21)22-2/h3-10,20H,1-2H3 . The compound has a molecular weight of 309.32 g/mol .
Physical And Chemical Properties Analysis
“Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate” is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol and methanol. It has a molecular weight of 309.3 g/mol .
Applications De Recherche Scientifique
Traitement de l'anémie
Ce composé est un ingrédient clé dans la formulation de Roxadustat, un médicament utilisé pour traiter l'anémie. Le Roxadustat fonctionne comme un inhibiteur de l'hydroxylase prolyl du facteur inductible par l'hypoxie, ce qui augmente considérablement les niveaux d'hémoglobine dans le sang en stimulant l'érythropoïèse. Il est particulièrement bénéfique pour les patients atteints d'anémie causée par une maladie rénale chronique (MRC), où il compense la carence en érythropoïétine (EPO) .
Études à l'état solide
Les propriétés à l'état solide de ce composé sont cruciales pour le développement de formulations pharmaceutiques stables et efficaces. Les études se concentrent sur la compréhension de son polymorphisme, de la formation de co-cristaux et de ses dérivés salins, qui peuvent influencer la biodisponibilité et l'efficacité du médicament .
Méthodologie analytique
Le 4-hydroxy-1-méthyl-7-phénoxyisoquinoléine-3-carboxylate de méthyle est analysé à l'aide de techniques avancées telles que la chromatographie liquide haute performance et la spectrométrie de masse. Ces méthodologies sont essentielles pour garantir la pureté, la puissance et la qualité du Roxadustat pendant son processus de fabrication .
Bioanalyse
Les méthodes de chromatographie liquide-spectrométrie de masse en tandem (LC-MS) sont largement utilisées pour analyser ce composé dans les matrices biologiques. Ceci est essentiel pour les études pharmacocinétiques et pharmacodynamiques, qui aident à comprendre le comportement du médicament dans l'organisme .
Formulations pharmaceutiques
Le rôle du composé dans la formulation du Roxadustat implique l'optimisation de sa concentration et de sa méthode d'administration afin de maximiser les effets thérapeutiques. Les études de formulation explorent également différentes formes galéniques, telles que des comprimés ou des gélules, afin d'améliorer la compliance des patients .
Analyse de marché
La recherche sur le scénario du marché des médicaments contenant ce composé, comme le Roxadustat, comprend la prévision de la demande, la compréhension de la dynamique concurrentielle et l'identification des domaines potentiels de croissance et d'innovation .
Synthèse chimique
Le processus de synthèse de ce composé implique des réactions chimiques complexes, notamment la substitution du chlore dans les intermédiaires et l'hydrolyse pour obtenir la forme acide carboxylique. Cette recherche est fondamentale pour la mise à l'échelle de la production et la réduction des coûts .
Études comparatives
La comparaison de l'efficacité et du profil de sécurité du Roxadustat avec d'autres traitements de l'anémie est une autre application importante. Ces études aident à positionner le médicament sur le marché et peuvent conduire à l'amélioration des protocoles de traitement .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound is used as a reagent in the preparation of roxadustat , which is a drug used to treat anemia and chronic renal insufficiency . Therefore, it can be inferred that the targets might be related to the erythropoiesis process.
Mode of Action
Given its use in the synthesis of roxadustat, it may be involved in the inhibition of hypoxia-inducible factor prolyl hydroxylase (hif-ph), which is the mode of action of roxadustat .
Biochemical Pathways
Considering its role in the synthesis of roxadustat, it might be involved in the erythropoiesis pathway, specifically the hypoxia-inducible factor (hif) pathway .
Result of Action
Given its role in the synthesis of roxadustat, it might contribute to the increase in endogenous erythropoietin production, improved iron regulation, and reduced inflammation associated with chronic kidney disease .
Propriétés
IUPAC Name |
methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11-15-10-13(23-12-6-4-3-5-7-12)8-9-14(15)17(20)16(19-11)18(21)22-2/h3-10,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGPMRFWBJZJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=C(C(=N1)C(=O)OC)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801145435 | |
| Record name | 3-Isoquinolinecarboxylic acid, 4-hydroxy-1-methyl-7-phenoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1421312-34-6 | |
| Record name | 3-Isoquinolinecarboxylic acid, 4-hydroxy-1-methyl-7-phenoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421312-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isoquinolinecarboxylic acid, 4-hydroxy-1-methyl-7-phenoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine](/img/structure/B1443464.png)
![[2-(Tert-butoxy)-4-methylphenyl]methanamine](/img/structure/B1443465.png)




![2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic acid](/img/structure/B1443476.png)


![Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-](/img/structure/B1443482.png)

![[2-(Butan-2-yloxy)-4-methylphenyl]methanamine](/img/structure/B1443484.png)

